What are the chemical properties of tert-Butyl 4-hydroxy-2-oxopiperidine-1-carboxylate?
What are the chemical properties of tert-Butyl 4-hydroxy-2-oxopiperidine-1-carboxylate?
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the chemical properties, synthesis, and spectral analysis of tert-butyl 4-hydroxy-2-oxopiperidine-1-carboxylate. This heterocyclic compound is a valuable building block in medicinal chemistry and drug discovery, owing to its versatile functionality.
Core Chemical Properties
tert-Butyl 4-hydroxy-2-oxopiperidine-1-carboxylate, a derivative of piperidine, possesses a unique combination of a hydroxyl group, a lactam carbonyl, and a tert-butoxycarbonyl (Boc) protecting group. These features make it a chiral scaffold with multiple points for chemical modification.
| Property | Value | Source |
| IUPAC Name | tert-butyl 4-hydroxy-2-oxopiperidine-1-carboxylate | N/A |
| CAS Number | 1245646-10-9 | [1] |
| Molecular Formula | C₁₀H₁₇NO₄ | [1] |
| Molecular Weight | 215.25 g/mol | N/A |
| Appearance | White to off-white solid | N/A |
| Storage Temperature | 2-8°C | N/A |
| Predicted Density | 1.208±0.06 g/cm³ | N/A |
| Predicted pKa | 13.98±0.20 | N/A |
Synthesis and Experimental Protocols
Experimental Protocol: Synthesis of a Precursor, tert-Butyl 4-oxopiperidine-1-carboxylate
This protocol details the synthesis of a related and commercially available precursor, which is foundational for understanding the chemistry of the piperidone ring system.
Materials:
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Piperidin-4-one monohydrate hydrochloride
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Tetrahydrofuran (THF)
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Water (H₂O)
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Sodium bicarbonate (NaHCO₃)
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Di-tert-butyl dicarbonate (Boc₂O)
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Diethyl ether (Et₂O)
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5% Aqueous solution of potassium bisulfate (KHSO₄)
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Brine
Procedure:
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Piperidin-4-one monohydrate hydrochloride (1.0 eq.) is dissolved in a 1:1 mixture of THF and H₂O.
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Sodium bicarbonate (2.0 eq.) is added to the solution, and the mixture is stirred for 15 minutes at room temperature.
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Di-tert-butyl dicarbonate (1.2 eq.) is then added, and the reaction mixture is stirred for 16 hours at room temperature.
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The mixture is diluted with diethyl ether and washed sequentially with a 5% aqueous solution of KHSO₄, water, and brine.
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The organic layer is collected, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield tert-butyl 4-oxopiperidine-1-carboxylate.[2]
Conceptual Protocol: Reduction to tert-Butyl 4-hydroxy-2-oxopiperidine-1-carboxylate
The conversion of a 2,4-dioxo precursor to the target 4-hydroxy-2-oxo compound would necessitate a chemoselective reduction of the 4-carbonyl group.
Reagents:
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tert-Butyl 2,4-dioxopiperidine-1-carboxylate
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Reducing agent (e.g., Sodium borohydride (NaBH₄))
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Methanol or Ethanol
Procedure:
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The tert-butyl 2,4-dioxopiperidine-1-carboxylate would be dissolved in a suitable alcoholic solvent like methanol or ethanol at a controlled temperature, likely 0°C.
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A mild reducing agent, such as sodium borohydride, would be added portion-wise to the solution to selectively reduce the less sterically hindered 4-keto group over the lactam carbonyl at the 2-position.
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The reaction would be monitored by thin-layer chromatography (TLC) for the disappearance of the starting material.
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Upon completion, the reaction would be quenched, and the product would be isolated and purified using standard techniques like column chromatography.
The following diagram illustrates the conceptual workflow for the synthesis.
Caption: Conceptual workflow for the synthesis.
Reactivity and Stability
The chemical reactivity of tert-butyl 4-hydroxy-2-oxopiperidine-1-carboxylate is dictated by its functional groups.
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N-Boc Group: The tert-butoxycarbonyl group is a robust protecting group for the piperidine nitrogen, rendering it less nucleophilic. It is stable to a wide range of reaction conditions but can be readily removed under acidic conditions (e.g., trifluoroacetic acid) to liberate the secondary amine for further functionalization.[3]
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Hydroxyl Group: The secondary alcohol at the 4-position is a key site for modification. It can undergo O-alkylation, O-acylation, and oxidation to the corresponding ketone.[4] For O-alkylation, a strong base like sodium hydride is typically used for deprotonation, followed by reaction with an alkyl halide.[4] Acylation can be achieved using acyl chlorides or anhydrides in the presence of a non-nucleophilic base.[4]
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Lactam Carbonyl: The amide bond within the lactam ring is generally stable but can be susceptible to hydrolysis under strong acidic or basic conditions, especially at elevated temperatures.
The compound should be stored in a cool, dry, and well-ventilated area, away from strong oxidizing agents and acids to ensure its stability.[5]
The logical relationship of its reactivity is depicted in the following diagram.
Caption: Reactivity profile of the title compound.
Spectroscopic Analysis
Spectroscopic data is crucial for the characterization of tert-butyl 4-hydroxy-2-oxopiperidine-1-carboxylate. While specific spectra for this exact compound are not publicly available, data for closely related analogs provide expected spectral features.
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the tert-butyl group (a singlet around 1.4-1.5 ppm), protons on the piperidine ring (a series of multiplets in the region of 1.5-4.0 ppm), and a signal for the hydroxyl proton, which may be broad and its chemical shift dependent on the solvent and concentration.
¹³C NMR: The carbon NMR spectrum should display a signal for the tert-butyl carbons (around 28 ppm and 80 ppm for the quaternary carbon), signals for the piperidine ring carbons, a signal for the lactam carbonyl (typically downfield), and a signal for the carbon bearing the hydroxyl group (in the range of 60-70 ppm).
IR Spectroscopy: The infrared spectrum will be characterized by a strong absorption band for the lactam carbonyl (C=O) stretching vibration, typically around 1680-1720 cm⁻¹. A broad absorption corresponding to the O-H stretch of the hydroxyl group would be expected in the region of 3200-3600 cm⁻¹. The C-O stretch of the ester and alcohol will also be present.
Mass Spectrometry: Mass spectral analysis would show the molecular ion peak (M⁺) or, more commonly in soft ionization techniques like electrospray ionization (ESI), protonated ([M+H]⁺) or sodiated ([M+Na]⁺) adducts, confirming the molecular weight of the compound.
Applications in Drug Discovery
Piperidine scaffolds are prevalent in a vast number of approved drugs due to their ability to confer favorable pharmacokinetic properties. tert-Butyl 4-hydroxy-2-oxopiperidine-1-carboxylate serves as a versatile building block for introducing this privileged substructure into novel drug candidates. The presence of multiple functional groups allows for the generation of diverse chemical libraries for screening against various biological targets. Substituted 2-oxopiperidines have been investigated for a range of biological activities, highlighting the potential of this core structure in medicinal chemistry. The strategic importance of similar N-Boc protected piperidines is evident in their application as key intermediates in the synthesis of kinase inhibitors and central nervous system agents.
References
- 1. tert-Butyl 4-oxopiperidine-1-carboxylate | C10H17NO3 | CID 735900 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Tert-butyl 4-hydroxypiperidine-1-carboxylate | C10H19NO3 | CID 643502 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. benchchem.com [benchchem.com]
- 5. peptide.com [peptide.com]
